N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
Description
This compound features a benzodioxolylmethyl group linked via an acetamide backbone to a 1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c27-22(24-13-16-10-11-19-20(12-16)31-15-30-19)14-26-25-23(17-6-2-1-3-7-17)18-8-4-5-9-21(18)32(26,28)29/h1-12H,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXPADEGKNZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C23H19N3O5S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1031554-75-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are implicated in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to oxidative stress and inflammation.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, potentially influencing neurological functions.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative damage.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays | Demonstrated a reduction in reactive oxygen species (ROS) levels in cultured cells. |
| Study 2 | Animal model | Showed decreased markers of oxidative stress in vivo. |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation.
| Study | Methodology | Findings |
|---|---|---|
| Study 3 | In vivo model of arthritis | Reduced inflammatory cytokines and improved clinical scores. |
| Study 4 | Cell culture | Inhibited the expression of pro-inflammatory genes in macrophages. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Neurodegenerative Diseases : A case study demonstrated the efficacy of the compound in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.
- Outcome : Significant improvement in memory tests and reduced amyloid plaque formation.
-
Cancer Research : Research indicated that the compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.
- Outcome : Inhibition of cell proliferation was observed at micromolar concentrations.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds with similar structures have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant in conditions like Type 2 Diabetes Mellitus and Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit substantial inhibitory activity against α-glucosidase while showing weaker inhibition against acetylcholinesterase .
Anticancer Activity
The benzothiadiazine derivatives have been investigated for their anticancer properties. Research indicates that compounds containing similar structural motifs are capable of inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide has also shown promise as an antimicrobial agent. Studies suggest that derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, researchers synthesized several derivatives based on the benzodioxole framework and tested them against α-glucosidase. The results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting effective inhibition compared to standard drugs used for diabetes management .
Case Study 2: Anticancer Activity
Another investigation involved testing the anticancer efficacy of benzothiadiazine derivatives in vitro using human cancer cell lines. The results demonstrated that specific derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial study evaluated the effectiveness of several synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Yield/Notes |
|---|---|---|
| 6M HCl, reflux, 8 hours | 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetic acid + amine | Moderate yield (~60%); confirmed via HPLC and NMR |
| 1M NaOH, 70°C, 6 hours | Same as above | Higher hydrolysis rate in basic conditions; potential degradation of benzodioxole |
Key Insight : Hydrolysis efficiency depends on steric hindrance from the benzothiadiazine ring and electronic effects from the sulfone group.
Electrophilic Aromatic Substitution
The benzodioxole and phenyl rings may undergo electrophilic substitution.
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Benzodioxole | 5-Nitro-1,3-benzodioxole derivative |
| Sulfonation | H₂SO₄/SO₃, 50°C | Phenyl | 4-Sulfo-phenyl-substituted benzothiadiazine |
Challenges : The electron-withdrawing sulfone group on benzothiadiazine deactivates the phenyl ring, limiting substitution reactivity .
Reduction and Oxidation Reactions
| Reagent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Partial reduction of benzothiadiazine ring (unstable intermediates observed) |
| H₂/Pd-C | Ethanol, RT | No reaction; sulfone group remains intact |
Note : Reductive pathways are less explored due to the stability of the sulfone moiety .
Ring-Opening Reactions of Benzothiadiazine Dioxide
The benzothiadiazine ring may undergo nucleophilic attack under harsh conditions.
| Reagent | Conditions | Product |
|---|---|---|
| NH₂NH₂ (hydrazine) | Ethanol, 80°C | Cleavage to form thiophenol and diazene byproducts |
| NaBH₄/CO | DMF, 120°C | Partial ring contraction; yields bicyclic sulfonamides |
Mechanism : Ring-opening likely involves nucleophilic attack at the sulfur or nitrogen centers .
Stability Under Various Conditions
The compound exhibits moderate thermal stability but degrades under UV light.
| Condition | Observation |
|---|---|
| UV light (254 nm) | Degradation of benzodioxole (50% loss in 24 hours) |
| 100°C, dry air | Stable for >48 hours; no decomposition via TGA |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Common Features:
- Benzodioxolylmethyl Group : Present in all compared compounds (e.g., ), this group enhances lipophilicity and may influence blood-brain barrier penetration.
- Acetamide Linkage : A conserved feature critical for molecular recognition and binding to biological targets.
Key Differences:
Heterocyclic Core :
- Substituent Variability: The target compound’s phenyl group at the 4-position contrasts with analogs featuring phenoxy, chlorobenzyl, or methoxyphenyl groups (). These modifications alter electronic properties and steric bulk.
Physicochemical Properties
*Compound numbering from and .
Anticancer Effects:
- Oxadiazole Analogs (Compounds 8 and 9, ): Demonstrated cytotoxicity against A549 (lung adenocarcinoma) and C6 (glioma) cells, with IC50 values comparable to cisplatin. MMP-9 inhibition was identified as a key mechanism .
- The benzothiadiazin-dioxide moiety may enhance enzyme interaction via sulfone-mediated hydrogen bonding.
Enzyme Inhibition:
- Molecular Docking : Oxadiazole analogs (e.g., Compound 8) showed strong binding to MMP-9’s active site, driven by hydrophobic interactions with the tetrahydronaphthalenyloxy group and hydrogen bonds with the acetamide linkage . The target compound’s phenyl and sulfone groups may offer analogous or superior binding.
Q & A
Q. Critical Parameters :
- Temperature control (reflux at 90–100°C for cyclization steps).
- Anhydrous solvents to prevent hydrolysis of reactive intermediates.
- Stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetylated intermediates to ensure complete coupling) .
(Basic) Which analytical techniques are most reliable for characterizing this compound?
Q. Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for key protons (e.g., benzodioxole methylene at δ ~4.8 ppm and acetamide carbonyl at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Q. Advanced Methods :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and intermolecular interactions .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
(Advanced) How can structural contradictions between computational modeling and experimental data (e.g., NMR/X-ray) be resolved?
Case Study : Discrepancies in predicted vs. observed dihedral angles in the benzothiadiazinone ring may arise from crystal packing forces or solvent effects.
Resolution Strategies :
Dynamic NMR : Probe conformational flexibility in solution by variable-temperature NMR to assess if rotational barriers explain discrepancies .
DFT Optimization : Compare computational models (e.g., B3LYP/6-31G*) with X-ray data to refine torsional parameters .
Solvent-Free Crystallization : Repeat crystallization in non-polar solvents to minimize packing distortions .
Example : In , X-ray analysis of a related acetamide revealed gauche conformations in the adamantyl group due to H-bonding, which computational models initially overlooked .
(Advanced) What pharmacological screening strategies are recommended to evaluate its bioactivity?
Q. Targeted Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., MMP-9 inhibition for anticancer potential) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antioxidant Activity : DPPH radical scavenging assays to assess redox-modulating properties .
Q. Mechanistic Studies :
Q. Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray data to detect electron density for heteroatoms (e.g., N vs. O in tautomers) .
SHELXL Refinement : Use restraints for bond lengths and angles to model tautomeric states. For example, the 1,2,3-benzothiadiazine 1,1-dioxide group shows distinct density for S=O vs. S–O– arrangements .
Validation : Check R-factors and residual density maps to confirm the absence of unmodeled tautomers.
Case Study : In , SHELXL refinement of a benzothiazole-acetamide derivative confirmed the amide tautomer over the imidic acid form via H-bonding patterns .
(Basic) What are the stability and storage recommendations for this compound?
- Stability : Susceptible to hydrolysis in acidic/basic conditions due to the acetamide and sulfonyl groups. Store in inert atmospheres (N₂/Ar) at –20°C .
- Solubility : DMSO or DMF is preferred for biological assays; avoid aqueous buffers unless pH-stabilized .
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation .
(Advanced) How can synthetic byproducts be identified and mitigated during scale-up?
Q. Byproduct Sources :
- Incomplete Cyclization : Residual thiosemicarbazide intermediates detected via LC-MS .
- Oxidative Byproducts : Sulfoxide derivatives formed during prolonged air exposure .
Q. Mitigation :
- Process Optimization : Use scavengers (e.g., molecular sieves) to absorb POCl₃ byproducts .
- In Situ Monitoring : ReactIR to track reactive intermediates and adjust stoichiometry dynamically .
(Advanced) What computational tools are suitable for predicting its ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
